Z-Val-Ala-Asn-AMC

Overview

Description

“Z-Val-Ala-Asn-AMC” is a standard substrate for legumain (EC 3.4.22.34), an enzyme that was originally used for the plant enzyme and later to discover the mammalian form of the enzyme . Legumain may be a physiologic local regulator of human osteoclast (OCL) activity that can negatively modulate OCL .

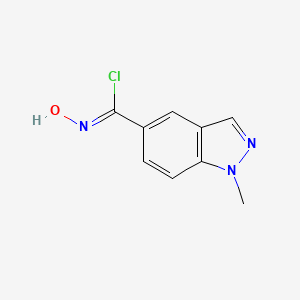

Molecular Structure Analysis

The IUPAC name for “Z-Val-Ala-Asn-AMC” is benzyl (1S)-1- [ ( { (1S)-2- [ ( (1S)-3-amino-1- { [ (4-methyl-2-oxo-2H-chromen-7-yl)amino]carbonyl}-3-oxopropyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]-2-methylpropylcarbamate . The molecular weight of this compound is 593.64 g/mol .

Chemical Reactions Analysis

“Z-Val-Ala-Asn-AMC” is a substrate for the enzyme legumain, which preferentially recognizes this compound and, to a lesser extent, Z-Ala-Pro-Asn-AMC . This discovery was reported over 25 years ago, and these substrates are currently the gold standards in countless legumain-based kinetic assays .

Physical And Chemical Properties Analysis

“Z-Val-Ala-Asn-AMC” is a white powder . It should be stored at temperatures below -15°C .

Scientific Research Applications

Enzyme Substrate for Antigen Processing

“Z-Val-Ala-Asn-AMC” is used as a substrate for the determination of a new cysteine endopeptidase required for antigen processing. This application is significant in immunology research, particularly in understanding how antigens are processed for immune responses .

Fluorogenic Substrate for Legumain

It serves as a fluorogenic substrate for porcine asparaginyl endopeptidase (AEP), also known as legumain, which is involved in various biological processes including protein degradation .

Osteoclast Activity Modulation

Legumain, for which “Z-Val-Ala-Asn-AMC” is a standard substrate, may act as a physiological local regulator of human osteoclast activity, potentially influencing bone resorption and formation .

Tissue Enzymatic Activity Analysis

The specificity of legumain for this substrate has allowed researchers to test its enzymatic activity in various tissue extracts, providing insights into tissue-specific functions and pathologies .

Mechanism of Action

Target of Action

Z-Val-Ala-Asn-AMC is a substrate for the determination of a new cysteine endopeptidase which is required for antigen processing . It has been used as a fluorogenic substrate for porcine asparaginyl endopeptidase (AEP, legumain) .

Mode of Action

Z-Val-Ala-Asn-AMC interacts with its target, the asparaginyl endopeptidase (AEP, legumain), by serving as a substrate for this enzyme . The enzyme processes the substrate, leading to changes in the biochemical environment.

Biochemical Pathways

The interaction of Z-Val-Ala-Asn-AMC with asparaginyl endopeptidase is part of the broader antigen processing pathway . This pathway is crucial for the immune response, as it allows for the presentation of antigens to immune cells. The processing of Z-Val-Ala-Asn-AMC by asparaginyl endopeptidase can therefore influence immune responses.

Result of Action

The processing of Z-Val-Ala-Asn-AMC by asparaginyl endopeptidase results in changes at the molecular and cellular level, contributing to the broader process of antigen presentation . This can influence the immune response.

Safety and Hazards

While specific safety and hazard information for “Z-Val-Ala-Asn-AMC” was not found, it’s generally recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling similar chemical compounds . Use of personal protective equipment and ensuring adequate ventilation is also advised .

Future Directions

“Z-Val-Ala-Asn-AMC” continues to be a valuable tool in the study of legumain and its roles in various biological processes . As our understanding of this enzyme grows, it’s likely that “Z-Val-Ala-Asn-AMC” will continue to be used in research settings, potentially leading to new discoveries and applications.

properties

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N5O8/c1-16(2)26(35-30(41)42-15-19-8-6-5-7-9-19)29(40)32-18(4)27(38)34-22(14-24(31)36)28(39)33-20-10-11-21-17(3)12-25(37)43-23(21)13-20/h5-13,16,18,22,26H,14-15H2,1-4H3,(H2,31,36)(H,32,40)(H,33,39)(H,34,38)(H,35,41)/t18-,22-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKXEYNTGIGRTO-DOPYIHRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Val-Ala-Asn-AMC | |

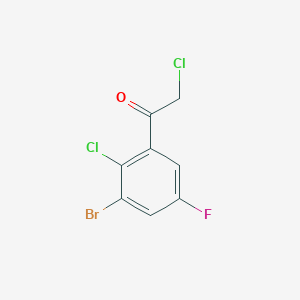

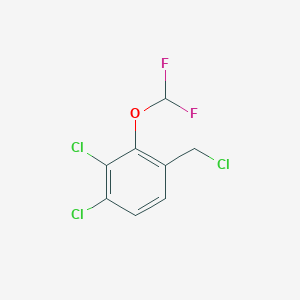

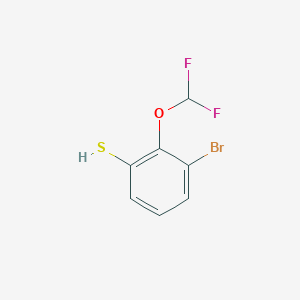

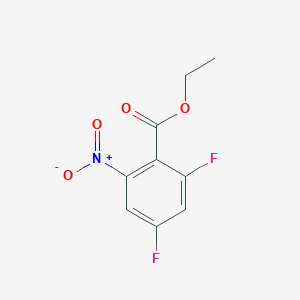

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(Azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1460204.png)

![2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B1460214.png)